molecular formula C8H7N3O2S B14132275 1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

Katalognummer: B14132275
Molekulargewicht: 209.23 g/mol
InChI-Schlüssel: YVRGKTZYDGGBNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole-2-thiol with nitric acid to introduce the nitro group at the 6-position. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-benzo[d]imidazole-2-thiol: Lacks the nitro group but shares the imidazole core.

    6-Nitro-1H-benzo[d]imidazole-2-thione: Similar structure but without the methyl group at the 1-position.

Uniqueness

1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the presence of both the nitro and methyl groups, which can influence its reactivity and biological activity

Eigenschaften

Molekularformel

C8H7N3O2S

Molekulargewicht

209.23 g/mol

IUPAC-Name

3-methyl-5-nitro-1H-benzimidazole-2-thione

InChI

InChI=1S/C8H7N3O2S/c1-10-7-4-5(11(12)13)2-3-6(7)9-8(10)14/h2-4H,1H3,(H,9,14)

InChI-Schlüssel

YVRGKTZYDGGBNF-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.